molecular formula C7H13NO B15319158 (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol

(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol

Cat. No.: B15319158
M. Wt: 127.18 g/mol
InChI Key: JDDCKTAOAQPSNK-DSYKOEDSSA-N
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Description

(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol is a bicyclic amine-alcohol characterized by a fused bicyclo[4.2.0]octane scaffold. Its structure includes:

  • Bicyclic framework: A four-membered ring fused to a two-membered ring (bicyclo[4.2.0]), creating a rigid, strained system.
  • Functional groups: A secondary amine (at position 3) and a hydroxyl group (at position 7).
  • Stereochemistry: The (1S,6S,7R) configuration defines spatial orientation, influencing its reactivity and interactions.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,6S,7R)-3-azabicyclo[4.2.0]octan-7-ol

InChI

InChI=1S/C7H13NO/c9-7-3-5-4-8-2-1-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1

InChI Key

JDDCKTAOAQPSNK-DSYKOEDSSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1[C@@H](C2)O

Canonical SMILES

C1CNCC2C1C(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azetidines, which are known for their strain-driven reactivity . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar cyclization reactions as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,6S,7R)-3-Azabicyclo[420]octan-7-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.

Medicine

Medicinally, (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol has potential applications in the development of pharmaceuticals. Its unique structure may allow for the creation of drugs with specific target interactions, leading to more effective treatments with fewer side effects.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties. Its reactivity and stability make it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol involves its interaction with specific molecular targets. These interactions can affect various pathways within biological systems, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Bicyclo System Key Substituents Functional Groups Molecular Weight (g/mol) Notable Features Evidence ID
(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol [4.2.0] -OH (C7), -NH (C3) Alcohol, amine ~155 (estimated) Chiral centers at C1, C6, C7
(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one [3.2.0] -C=O (C7) Ketone, amine 125.15 Smaller ring system; ketone enhances electrophilicity
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] -S-, -COOH, -C=O Thioether, carboxylic acid, ketone 247.28 Sulfur atom increases polarity; β-lactam-like structure
(1S,6S)-4,5-Benzo-7-azabicyclo[4.2.0]octan-8-one [4.2.0] Benzene ring, -C=O (C8) Ketone, amine 215.24 Aromatic ring enhances π-π interactions; strained ketone
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane [4.2.0] Boc-protected N7, N3 Boc-carbamate, amine 237.34 Boc group stabilizes amine; dual nitrogen sites
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one [3.2.1] -C=O (C7), -COCH₃ (C6) Ketone, acetylated amine 179.21 Larger [3.2.1] system; acetyl modifies solubility

Key Observations

[3.2.1] systems (e.g., ) offer more conformational flexibility due to an additional bridgehead carbon.

Functional Group Impact: Hydroxyl groups (target compound) enable hydrogen bonding, critical for biological activity. In contrast, ketones () enhance electrophilicity for nucleophilic reactions .

Stereochemical Complexity :

  • The (1S,6S,7R) configuration of the target compound contrasts with the (1S,5R) stereochemistry in , affecting enantioselective synthesis routes .

Applications in Drug Design :

  • Boc-protected analogs () are intermediates in peptide synthesis, while benzo-fused derivatives () may serve as rigid scaffolds for receptor binding .

Research Implications

  • Synthetic Challenges : The strained [4.2.0] system in the target compound may require specialized catalysts for stereoselective synthesis.
  • Biological Relevance : Hydroxyl and amine groups position it as a candidate for kinase inhibitors or GPCR modulators, though empirical studies are needed .
  • Comparative Reactivity : Ketone-containing analogs () are more reactive toward Grignard or reduction reactions than the alcohol-bearing target compound.

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